氯噻酮-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

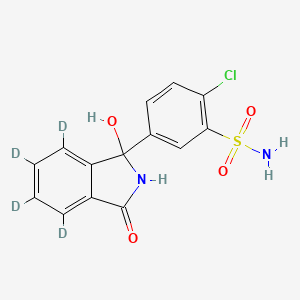

Chlorthalidone-d4 is a deuterated form of chlorthalidone . It’s a diuretic medication used to treat hypertension, congestive heart failure, and kidney disease . It works by increasing urine production, which helps to reduce excess salt and water in the body, thereby lowering blood pressure and decreasing the workload on the heart .

Synthesis Analysis

Chlorthalidone and its related impurities can be identified and quantified using an improved reverse-phase HPLC method . This method is capable of good separation of all known and unknown impurities with acceptable resolution and tailing factor .Molecular Structure Analysis

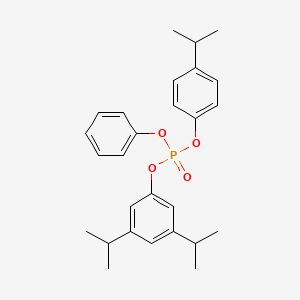

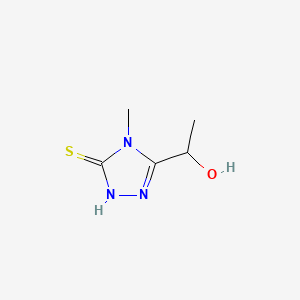

The molecular formula of Chlorthalidone-d4 is C14H11ClN2O4S . The InChI, Canonical SMILES, and Isomeric SMILES are also provided by PubChem .Chemical Reactions Analysis

Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension . It is effective in the management of blood pressure by decreasing intravascular volume through promoted diuresis .Physical And Chemical Properties Analysis

The molecular weight of Chlorthalidone-d4 is 342.8 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The exact mass and monoisotopic mass are 342.0379127 g/mol . The topological polar surface area is 118 Ų .科学研究应用

Cardiovascular Events Reduction

Chlorthalidone (CTDN) is known to reduce the risk for cardiovascular events (CVEs). This can be attributed to its ability to lower blood pressure (BP) and its non-BP related, pleiotropic effects .

Blood Pressure Regulation

The mechanism by which CTDN lowers BP is not entirely clear but may include alterations in whole body regulation and vasodilatory actions on vasculature .

Endothelial Function Improvement

CTDN has potentially beneficial, non-BP related, pleiotropic effects that include improvements in endothelial function .

Anti-Platelet Activity

Another non-BP related, pleiotropic effect of CTDN is its anti-platelet activity .

Oxidative Status Improvement

CTDN also improves oxidative status, which is beneficial for overall health .

Treatment of Resistant Hypertension in Advanced Chronic Kidney Disease

CTDN has been used for treating resistant hypertension in advanced chronic kidney disease (CKD). It has been shown to substantially reduce blood pressure in stage 4 CKD .

安全和危害

When handling Chlorthalidone-d4, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses or the soil .

未来方向

The recent CLICK trial has documented the antihypertensive efficacy of chlorthalidone, a long-acting thiazide-like diuretic, in stage 4 CKD patients with poorly controlled hypertension . Chlorthalidone use could be considered in patients with treatment-resistant hypertension when spironolactone cannot be administered or must be withdrawn due to side effects .

作用机制

Target of Action

Chlorthalidone-d4, like its parent compound Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, Chlorthalidone-d4 prevents the reabsorption of these ions, leading to increased excretion of sodium and chloride in the urine .

Mode of Action

Chlorthalidone-d4 interacts with its target by binding to the Na+/Cl- symporter, thereby inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine . The exact mechanism of Chlorthalidone-d4’s antihypertensive effect is still under debate. It is thought that the increased diuresis (urine production) leads to decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Chlorthalidone-d4 is the sodium-chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, Chlorthalidone-d4 disrupts this pathway, leading to increased excretion of sodium and chloride ions in the urine . This results in decreased plasma and extracellular fluid volume, which can lead to a reduction in blood pressure .

Pharmacokinetics

Chlorthalidone is largely excreted as unchanged parent following both intravenous and oral doses . Approximately 65% and 44% unchanged chlorthalidone was recovered in urine following intravenous and oral doses respectively .

Result of Action

The molecular and cellular effects of Chlorthalidone-d4’s action primarily involve the inhibition of the Na+/Cl- symporter in the distal convoluted tubule cells of the kidney . This inhibition leads to increased excretion of sodium and chloride ions in the urine, decreased plasma and extracellular fluid volume, and a reduction in blood pressure . In addition to its antihypertensive effects, Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro .

属性

IUPAC Name |

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVXMEBJLZRO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorthalidone-d4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)